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Compound of Interest

Compound Name: AT-9010 tetrasodium

Cat. No.: B15074142

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 tetrasodium is the active triphosphate metabolite of the investigational oral antiviral
prodrug AT-527. It has garnered significant interest within the scientific community for its potent
inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the
causative agent of COVID-19. This technical guide provides a comprehensive overview of the
molecular characteristics, mechanism of action, and key experimental data related to AT-9010
tetrasodium. It is intended to serve as a valuable resource for researchers and professionals
involved in the discovery and development of novel antiviral therapeutics.

Core Molecular and Physicochemical Properties

AT-9010 tetrasodium is a modified guanosine nucleotide analog. Its fundamental properties
are summarized in the table below.
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Property Value Citation(s)
Molecular Formula C11H13FNsNasO13Ps3 [1112][3]
Molecular Weight 627.13 g/mol [11[2][3]
CAS Number 1621884-18-1 [1]
Physical Appearance White to off-white solid
Solubility Soluble in water (100 mg/mL) [3]
Storage Conditions -.20°C to -80°C, protected from e

light, dry

Mechanism of Action: Dual Inhibition of SARS-CoV-
2 Polymerase

AT-9010 exhibits a novel dual mechanism of action, targeting two essential enzymatic activities
of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual
inhibition provides a potential advantage in overcoming viral resistance.

Inhibition of the RdRp Catalytic Site

As a nucleoside triphosphate analog, AT-9010 acts as a competitive inhibitor of the natural
substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by
the RdRp active site. Following its incorporation, the 2'-fluoro and 2'-C-methyl modifications on
the ribose sugar of AT-9010 cause immediate chain termination of RNA synthesis. This is due
to steric hindrance that prevents the correct alignment of the incoming nucleoside triphosphate,
thereby halting viral replication.

Inhibition of the NiRAN Domain

In addition to its action at the RdRp catalytic site, AT-9010 also binds to the N-terminal
Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN
domain is essential for viral replication, and AT-9010 has been shown to inhibit its
nucleotidyltransferase activity. This inhibition occurs as AT-9010 outcompetes native
nucleotides for binding within the NiRAN active site. This secondary mechanism of action
further disrupts the viral replication machinery.
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Metabolic Activation Pathway

AT-9010 is the pharmacologically active form of the orally administered prodrug AT-527. As a
triphosphate, AT-9010 itself cannot readily cross cell membranes. The prodrug AT-527 is
designed to be metabolized intracellularly to generate AT-9010. The putative metabolic
activation pathway involves a series of enzymatic steps.

Extracellular Intracellular

ellular Kinases
AT-527 (Oral Prodrug) Uptake AT-511 (Free Base) Monophosphate Intermediate iphosphate Intermediate AT-9010 (Active Triphosphate)

Click to download full resolution via product page
Caption: Metabolic activation of the prodrug AT-527 to the active triphosphate AT-9010.

Experimental Protocols

While detailed, proprietary protocols are not publicly available, this section outlines the general
methodologies employed in the preclinical evaluation of AT-9010 and its parent compounds.

In Vitro Antiviral Activity Assays

Obijective: To determine the potency of the parent compound (e.g., AT-511) in inhibiting SARS-
CoV-2 replication in cell culture.

General Procedure (Cytopathic Effect Inhibition Assay):

o Cell Seeding: Vero E6 cells, a commonly used cell line susceptible to SARS-CoV-2 infection,
are seeded in 96-well plates and incubated to form a monolayer.

o Compound Preparation: A serial dilution of the test compound (e.g., AT-511) is prepared in

cell culture medium.

¢ Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.
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Treatment: Immediately following infection, the diluted test compound is added to the
respective wells.

Incubation: The plates are incubated for a period of 2-4 days to allow for viral replication and
the development of cytopathic effects (CPE).

CPE Assessment: The extent of CPE in each well is observed and can be quantified using
methods such as crystal violet staining, which stains viable cells.

Data Analysis: The concentration of the compound that inhibits CPE by 50% (ECso) is
calculated.

General Procedure (Plaque Reduction Assay):
Cell Seeding and Infection: As described above.

Treatment and Overlay: After infection, the virus-containing medium is removed, and the
cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose)
containing various concentrations of the test compound. This overlay restricts the spread of
the virus to adjacent cells, leading to the formation of localized lesions called plaques.

Incubation: Plates are incubated for several days to allow for plaque formation.

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and
count the plaques.

Data Analysis: The concentration of the compound that reduces the number of plaques by
50% (PRNT5so) is determined.

Quantification of Intracellular AT-9010 Levels

Objective: To measure the concentration of the active metabolite AT-9010 within cells following
treatment with the prodrug.

General Procedure (LC-MS/MS):

o Cell Culture and Treatment: A suitable cell line (e.g., human airway epithelial cells) is
cultured and treated with the prodrug (e.g., AT-511) for a specified duration.
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e Cell Lysis and Extraction: The cells are harvested and lysed to release the intracellular
contents. A liquid-liquid or solid-phase extraction is performed to isolate the nucleotides,
including AT-9010, from other cellular components.

o LC Separation: The extracted sample is injected into a high-performance liquid
chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A suitable column (e.g., a reverse-phase C18 column) is used to separate AT-9010 from
other molecules in the mixture based on its physicochemical properties.

 MS/MS Detection: The eluent from the LC system is introduced into a tandem mass
spectrometer. The mass spectrometer is set to specifically detect and fragment the parent
ion of AT-9010 and then detect specific fragment ions. This multiple reaction monitoring
(MRM) provides high selectivity and sensitivity for quantification.

o Quantification: The amount of AT-9010 in the sample is determined by comparing its signal to
that of a standard curve generated with known concentrations of a pure AT-9010 standard.

Logical Workflow for Antiviral Drug Evaluation

The evaluation of a nucleotide analog prodrug like AT-527 follows a logical progression from in
vitro characterization to more complex biological systems.
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Caption: A logical workflow for the preclinical evaluation of an antiviral prodrug.

Summary of Preclinical Data

The following table summarizes key preclinical findings for AT-9010 and its parent compound,
AT-511.
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Parameter

Cell Line/System

Value/Observation Citation(s)

ECoo of AT-511 vs.
SARS-CoV-2

Normal Human Airway
Epithelial Cells

0.47 pM

AT-9010 Formation
(from 10 uM AT-511)

Normal Human
Bronchial Epithelial
Cells

698 + 15 uM

AT-9010 Formation
(from 10 uM AT-511)

Normal Human Nasal
Epithelial Cells

236 + 14 uM

Half-life of AT-9010

Normal Human
Bronchial/Nasal
Epithelial Cells

At least 38 hours

Mechanism of Action

SARS-CoV-2

Polymerase (nspl12)

Dual inhibition of

RdRp catalytic site
(chain termination)
and NiRAN domain

activity

Conclusion

AT-9010 tetrasodium represents a promising antiviral agent with a well-defined, dual

mechanism of action against SARS-CoV-2. Its generation from an orally bioavailable prodrug,

AT-527, and its potent inhibition of two key viral enzymatic functions make it a compelling
candidate for further development. The information provided in this technical guide serves as a
foundational resource for researchers working to advance our understanding and application of
novel antiviral strategies. Further investigation into its activity against emerging viral variants
and its clinical efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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